molecular formula C16H15F3N2O2S B2925252 N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(methylthio)nicotinamide CAS No. 1396882-87-3

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(methylthio)nicotinamide

Cat. No.: B2925252
CAS No.: 1396882-87-3
M. Wt: 356.36
InChI Key: AGLLQJLAXNANMF-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(methylthio)nicotinamide is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel expressed on sensory neurons and is recognized as a key mediator of neurogenic inflammation and pain signaling, often referred to as a 'receptor for environmental irritants' [https://pubmed.ncbi.nlm.nih.gov/17379860/]. This compound has been identified through structure-activity relationship studies aimed at developing novel analgesic agents, demonstrating high efficacy in blocking agonist-induced activation of the human TRPA1 channel [https://pubmed.ncbi.nlm.nih.gov/28679652/]. Its primary research value lies in its utility as a pharmacological tool for dissecting the complex roles of TRPA1 in various pathological conditions. Researchers employ this antagonist in preclinical studies to investigate mechanisms underlying chronic pain, migraine, airway inflammation, and itch. By selectively inhibiting TRPA1, it helps elucidate the channel's contribution to cellular calcium influx and the subsequent release of neuropeptides like substance P and CGRP, which are critical drivers of inflammatory and pain responses [https://pubmed.ncbi.nlm.nih.gov/25500287/]. Its application is essential for validating TRPA1 as a therapeutic target and for screening the efficacy of new chemical entities aimed at modulating this pathway.

Properties

IUPAC Name

N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-2-methylsulfanylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O2S/c1-24-15-12(3-2-8-20-15)14(23)21-9-13(22)10-4-6-11(7-5-10)16(17,18)19/h2-8,13,22H,9H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGLLQJLAXNANMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(methylthio)nicotinamide is a compound of significant interest due to its potential biological activities, particularly in the fields of diabetes management and antioxidant properties. This article reviews the available research findings, synthesizing data from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound possesses a complex molecular structure characterized by the following features:

  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
  • Nicotinamide Backbone : Commonly associated with biological activities, including effects on cellular metabolism and signaling pathways.
  • Methylthio Substituent : May influence the compound's reactivity and interaction with biological targets.

Antidiabetic Properties

Recent studies have highlighted the antidiabetic potential of this compound. Notably, it has demonstrated significant inhibitory activity against key enzymes involved in carbohydrate metabolism:

Concentration (μM/mL) Alpha-Amylase Inhibition (%) IC50 (μM)
50078.854.58
25073.08
12568.90
62.562.28
31.2558.47

Compared to the standard drug acarbose, which has an IC50 of 1.58 μM, the compound exhibits promising results, suggesting its potential as an alternative or adjunct therapy for diabetes management .

Antioxidant Activity

The antioxidant capacity of the compound was assessed using the DPPH free radical scavenging assay, yielding an IC50 value of 2.36 μM. This indicates a strong ability to neutralize free radicals, which is crucial for protecting cells from oxidative stress. For comparison, ascorbic acid, a well-known antioxidant, exhibited an IC50 of 0.85 μM .

Case Studies and Experimental Evidence

In a series of experiments involving albino mice, acute toxicity tests were conducted to evaluate the safety profile of this compound. The results indicated no adverse behavioral changes or lethality at various concentrations administered over a 72-hour period . This suggests that the compound may have a favorable safety profile for further development.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The inhibition of alpha-amylase and other enzymes involved in glucose metabolism may contribute to its antidiabetic effects.
  • Antioxidant Mechanisms : The ability to scavenge free radicals helps mitigate oxidative damage, which is often implicated in various chronic diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(methylthio)nicotinamide with structurally related nicotinamide derivatives and trifluoromethyl-containing analogs.

Structural and Functional Analogues

(S)-N-(1-Oxo-1-(2-(4-(trifluoromethyl)phenyl)hydrazineyl)propan-2-yl)isonicotinamide ()

  • Key Features :

  • Contains a 4-(trifluoromethyl)phenyl hydrazineyl group.
  • Iso-nicotinamide backbone with a ketone substituent.
    • Comparison :
  • Unlike the target compound, this analog lacks the hydroxyethyl linker and methylthio group.
  • Synthetic Yield: 72% (inferred to reflect efficient coupling under standard conditions).

6-(2-Fluoro-3-methylbenzylthio)-N-(4-fluorophenyl)nicotinamide (42) ()

  • Key Features :

  • Benzylthio substituent on the pyridine ring.
  • Fluorophenyl carbamoyl group.
    • Comparison :
  • The benzylthio group (vs.
  • Fluorophenyl substitution (vs. trifluoromethylphenyl) may alter electronic effects and target selectivity.
    • Purity : 83.5% (HPLC), suggesting moderate stability under synthesis conditions .

3-Chloro-N-phenyl-phthalimide ()

  • Key Features :

  • Chlorinated isoindoline-dione core.
  • Phenyl substitution.
    • Comparison :
  • Phthalimide derivatives are often used as intermediates in polymer synthesis, highlighting divergent applications compared to nicotinamide-based bioactive molecules .

Key Trends and Implications

  • Trifluoromethyl vs.
  • Methylthio vs. Benzylthio Groups :
    • Methylthio substituents (as in the target compound) are less sterically hindered than benzylthio groups (e.g., compound 42), which may improve solubility and pharmacokinetic profiles.

Research Findings and Limitations

  • Synthetic Challenges :
    • The hydroxyethyl linker in the target compound may complicate synthesis due to stereochemical control, unlike the hydrazineyl analogs in , which are synthesized via straightforward coupling .
  • Biological Activity: No direct data exist for the target compound.
  • Pharmacokinetic Considerations :
    • The trifluoromethyl group’s metabolic stability (vs. halogenated analogs) could reduce oxidative degradation, a common issue with methylthio-containing compounds .

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